3-Cyano-4-fluorobenzenesulfonamide

Beschreibung

The exact mass of the compound 3-Cyano-4-fluorobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyano-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyano-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKUPIBRYPDOBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928139-30-4 |

Source

|

| Record name | 3-cyano-4-fluorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyano-4-fluorobenzenesulfonamide synthesis from 4-Fluoro-3-cyanobenzenesulfonyl chloride

A Technical Guide to the Synthesis of 3-Cyano-4-fluorobenzenesulfonamide

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore. This guide provides a comprehensive, in-depth technical overview of the synthesis of 3-Cyano-4-fluorobenzenesulfonamide, a valuable building block in drug discovery.[3] We will proceed from its precursor, 4-Fluoro-3-cyanobenzenesulfonyl chloride, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.

Introduction: The Enduring Significance of Aryl Sulfonamides

Aryl sulfonamides are a privileged scaffold in drug design, a status earned through decades of successful application, beginning with the discovery of sulfa drugs, the first broadly effective systemic antibacterials.[1] The sulfonamide moiety (–SO₂NH₂) is a powerful hydrogen bond donor and acceptor and can act as a transition-state mimetic, particularly for tetrahedral intermediates. Its derivatives have demonstrated utility across a vast therapeutic landscape, including diuretics, anticonvulsants, and inhibitors for enzymes crucial in disease pathways such as carbonic anhydrases and kinases.[3]

The target molecule, 3-Cyano-4-fluorobenzenesulfonamide, incorporates three key functional groups that make it a highly strategic intermediate:

-

The Sulfonamide Group: Provides a key interaction point for biological targets.

-

The Fluorine Atom: Can enhance metabolic stability, binding affinity, and membrane permeability.

-

The Cyano Group: A versatile chemical handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to build complex heterocyclic systems.[4]

This combination makes the title compound a valuable starting point for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[5]

Reagent Overview and Physicochemical Properties

A thorough understanding of the starting material and product is fundamental to a successful and safe synthesis.

| Parameter | 4-Fluoro-3-cyanobenzenesulfonyl chloride (Starting Material) | 3-Cyano-4-fluorobenzenesulfonamide (Product) |

| Molecular Formula | C₇H₃ClFNO₂S[] | C₇H₅FN₂O₂S[7] |

| Molecular Weight | 219.62 g/mol [8] | 200.19 g/mol [7][9] |

| CAS Number | 351003-23-1[] | 928139-30-4[9] |

| Appearance | White to tan powder or low-melting solid[8][10] | Solid[7] |

| Melting Point | 67-70 °C[8] | Not specified, expected to be a solid at room temperature. |

| Key Hazards | Corrosive, causes severe skin burns and eye damage.[10][11] Reacts with water.[8][12] | Standard handling for fine chemicals. |

The Synthesis: From Sulfonyl Chloride to Sulfonamide

The conversion of a sulfonyl chloride to a primary sulfonamide is a classic and reliable transformation known as ammonolysis. It proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.

Reaction Mechanism

The reaction is analogous to the nucleophilic acyl substitution on carbonyl compounds.[13]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (a potent nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the nitrogen atom to yield the neutral sulfonamide product and an ammonium chloride salt.

Visualizing the Workflow

Caption: Reaction pathway for the synthesis of 3-Cyano-4-fluorobenzenesulfonamide.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Quantities can be adjusted as needed.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluoro-3-cyanobenzenesulfonyl chloride | 219.62 | 5.00 g | 22.77 |

| Ammonium Hydroxide (28-30% aq. soln.) | 35.05 | 15 mL | ~235 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

| Deionized Water | - | 100 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-Fluoro-3-cyanobenzenesulfonyl chloride (5.00 g, 22.77 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Causality: This is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

Ammonia Addition: Slowly add concentrated ammonium hydroxide solution (~15 mL) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Expertise Note: Using a concentrated aqueous solution of ammonia provides a large excess of the nucleophile and a basic medium to neutralize the HCl byproduct, driving the reaction to completion.[13][14]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) until the starting material spot is no longer visible.

-

Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A white precipitate of the product should form.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Obtaining a high-purity final compound is essential for its use in drug development.

Purification

The crude 3-Cyano-4-fluorobenzenesulfonamide can be purified by one of the following methods:

-

Recrystallization: This is often the most efficient method for crystalline solids. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be determined experimentally to yield high-purity crystals.

-

Silica Gel Chromatography: If recrystallization is ineffective or if impurities have similar polarity, column chromatography is the preferred method.[15] A gradient elution, for example, from 10% to 50% ethyl acetate in hexane, is typically effective for separating sulfonamides from less polar starting materials and non-polar byproducts.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.[16]

| Technique | Expected Observations for 3-Cyano-4-fluorobenzenesulfonamide |

| ¹H NMR | Aromatic protons will appear as multiplets in the ~7.5-8.5 ppm region. The sulfonamide protons (-SO₂NH₂) will typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | Signals corresponding to the seven distinct carbon atoms in the molecule, including the quaternary carbons of the cyano group and those attached to the fluorine and sulfonyl groups. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the sulfonamide (~3300-3400 cm⁻¹), C≡N stretching of the cyano group (~2230 cm⁻¹), and asymmetric/symmetric S=O stretching (~1350 and 1160 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed at m/z corresponding to the molecular weight of 200.19. |

Safety and Handling

Adherence to strict safety protocols is non-negotiable.

-

Starting Material: 4-Fluoro-3-cyanobenzenesulfonyl chloride is classified as a corrosive solid.[11] It causes severe skin burns and eye damage.[10] It is also moisture-sensitive and can react with water to release corrosive HCl gas.[12]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).[17]

-

Handling: Avoid inhalation of dust and vapors.[11][17] Ensure all glassware is dry before use to prevent vigorous reaction of the sulfonyl chloride with moisture.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 3-Cyano-4-fluorobenzenesulfonamide from 4-Fluoro-3-cyanobenzenesulfonyl chloride is a straightforward yet vital transformation for medicinal chemistry programs. The ammonolysis reaction is robust and high-yielding. By understanding the underlying mechanism, carefully controlling reaction conditions, and applying rigorous purification and characterization techniques, researchers can reliably produce this versatile building block. The strategic placement of the sulfonamide, fluoro, and cyano functionalities provides a rich platform for the development of next-generation therapeutics.

References

- Sulfonamide purification process - US2777844A.

-

Preparation of sulfonamides from N-silylamines. National Center for Biotechnology Information. [Link]

- Preparation method of 5-chlorine-2-aminobenzene sulfonamide - CN103570595A.

-

Research | Willis Group. University of Oxford. [Link]

-

Amination of the p-acetaminobenzene sulfonyl chloride. Chtoukbe.com. [Link]

-

Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

-

Sulfonamide (medicine). Wikipedia. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate. [Link]

-

3-Cyano-4-fluorobenzenesulfonyl chloride. Oakwood Chemical. [Link]

- Process for reacting cyanuric chloride with ammonia or with amines - US4678852A.

-

Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. National Center for Biotechnology Information. [Link]

-

3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. National Center for Biotechnology Information. [Link]

-

Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. ResearchGate. [Link]

-

APRIL 14 - 17, 2025 - Drug Discovery Chemistry. Drug Discovery Chemistry. [Link]

-

Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. [Link]

-

Synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB). The Royal Society of Chemistry. [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 7. 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Buy 3-Cyano-4-fluorobenzenesulfonyl chloride | 351003-23-1 [smolecule.com]

- 9. biosynth.com [biosynth.com]

- 10. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE | 351003-23-1 [amp.chemicalbook.com]

- 11. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 12. CAS 351003-23-1: 3-Cyano-4-fluorobenzenesulfonyl chloride [cymitquimica.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 15. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-fluorobenzenesulfonamide

Introduction

3-Cyano-4-fluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest for researchers, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural combination of a sulfonamide group, a cyano moiety, and a fluorine atom on a benzene ring imparts a distinct electronic and conformational profile. This guide provides a comprehensive overview of the core physicochemical properties of 3-Cyano-4-fluorobenzenesulfonamide, offering both established data and predictive insights. Furthermore, it outlines detailed experimental protocols for the characterization of this and similar compounds, ensuring scientific integrity and reproducibility for professionals in drug development.

The strategic incorporation of fluorine in drug candidates can significantly modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to act as a hydrogen bond donor and acceptor, as well as a zinc-binding group in various enzymes. The cyano group offers a versatile synthetic handle for further molecular elaboration. A thorough understanding of the physicochemical properties of 3-Cyano-4-fluorobenzenesulfonamide is therefore paramount for its rational application in the design and synthesis of novel therapeutic agents.

Chemical Identity and Core Properties

3-Cyano-4-fluorobenzenesulfonamide is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-Cyano-4-fluorobenzenesulfonamide | - |

| CAS Number | 928139-30-4 | [1] |

| Molecular Formula | C₇H₅FN₂O₂S | [2] |

| Molecular Weight | 200.19 g/mol | [2] |

| Melting Point | 150-153 °C | [3] |

| Flash Point | 150 °C | [2] |

| Appearance | Solid |

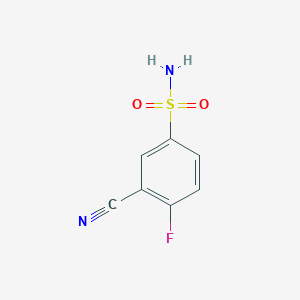

Structure:

Caption: Chemical structure of 3-Cyano-4-fluorobenzenesulfonamide.

Predicted Physicochemical Parameters

Due to the limited availability of extensive experimental data in peer-reviewed literature, several key physicochemical properties have been estimated using well-established computational models. These predictions provide valuable insights for experimental design and interpretation.

| Property | Predicted Value | Method/Rationale |

| Boiling Point | ~407.5 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| pKa (Sulfonamide N-H) | ~8.5 - 9.5 | Based on structure-acidity relationships of substituted benzenesulfonamides. The electron-withdrawing nature of the cyano and fluoro groups is expected to increase the acidity of the sulfonamide proton compared to unsubstituted benzenesulfonamide (pKa ~10). |

| logP (Octanol-Water Partition Coefficient) | ~1.2 - 1.8 | ALOGPS 2.1; indicates moderate lipophilicity. |

Solubility Profile (Predicted and Experimental Guidance)

Qualitative Solubility Prediction:

-

Aqueous Solubility: Expected to be low due to the aromatic ring and moderate lipophilicity. The sulfonamide group can ionize at higher pH, which would increase aqueous solubility.

-

Organic Solvent Solubility: Likely to be soluble in polar apathetic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Solubility is expected to be poor in non-polar solvents like hexanes.

Experimental Protocol for Solubility Determination:

This protocol outlines a standardized shake-flask method for determining the equilibrium solubility of 3-Cyano-4-fluorobenzenesulfonamide in various solvents.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Cyano-4-fluorobenzenesulfonamide (e.g., 10 mg) to a series of vials each containing a known volume (e.g., 1 mL) of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).

-

The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Cyano-4-fluorobenzenesulfonamide of known concentrations in a suitable solvent (e.g., methanol).

-

Analyze the filtered supernatant and the standard solutions by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Construct a calibration curve from the standard solutions and determine the concentration of the dissolved compound in the supernatant.

-

Spectroscopic Characterization

While specific, published spectra for 3-Cyano-4-fluorobenzenesulfonamide are not widely available, this section provides an expert interpretation of the expected spectral features based on its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the sulfonamide group.

-

Aromatic Region (δ 7.5 - 8.5 ppm): Three signals are anticipated for the three protons on the benzene ring. The coupling patterns will be complex due to spin-spin coupling between the protons and with the fluorine atom.

-

The proton ortho to the fluorine and meta to the sulfonamide is expected to appear as a doublet of doublets.

-

The proton meta to both the fluorine and the sulfonamide will likely be a multiplet.

-

The proton ortho to the sulfonamide and meta to the fluorine will also appear as a multiplet.

-

-

Sulfonamide Protons (δ ~7.0 - 8.0 ppm, broad singlet): The two protons on the sulfonamide nitrogen will likely appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration. This signal will be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 110 - 165 ppm): Seven distinct signals are expected for the seven carbon atoms in the benzene ring and the cyano group.

-

The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield.

-

The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF).

-

The carbon attached to the sulfonamide group will also be downfield.

-

The carbon of the cyano group (C≡N) is expected to appear in the range of δ 115-125 ppm.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.

-

A single resonance is expected for the fluorine atom on the benzene ring. The chemical shift will be characteristic of an aryl fluoride.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (3300-3400 cm⁻¹): Two bands are expected for the symmetric and asymmetric stretching vibrations of the primary sulfonamide.

-

C≡N Stretching (2220-2240 cm⁻¹): A sharp, medium-intensity band corresponding to the stretching of the cyano group.

-

S=O Stretching (1330-1370 cm⁻¹ and 1140-1180 cm⁻¹): Two strong bands for the asymmetric and symmetric stretching of the sulfonyl group.

-

C-F Stretching (1100-1250 cm⁻¹): A strong absorption band characteristic of an aryl fluoride.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several bands of varying intensity.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 200.01 (for the most abundant isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and the cleavage of the C-S bond.

Safety and Handling

3-Cyano-4-fluorobenzenesulfonamide should be handled with care in a laboratory setting.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 3-Cyano-4-fluorobenzenesulfonamide. The combination of a sulfonamide, a cyano group, and a fluorine atom makes this compound a valuable building block in medicinal chemistry. The provided experimental protocols offer a robust framework for the in-house characterization of this and structurally related molecules. Further experimental validation of the predicted properties will be crucial for the continued development and application of this promising chemical entity.

References

- Sigma-Aldrich. 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds002830]

- Matrix Scientific. 928139-30-4 Cas No. | 3-Cyano-4-fluorobenzenesulfonamide. [URL: https://www.matrixscientific.com/store/product/3-cyano-4-fluorobenzenesulfonamide-928139-30-4-058558.aspx]

- ChemicalBook. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_351003-23-1.htm]

- Biosynth. 3-Cyano-4-fluorobenzenesulfonamide | 928139-30-4 | DMB13930. [URL: https://www.biosynth.com/p/DMB13930/3-cyano-4-fluorobenzenesulfonamide]

- Sigma-Aldrich. 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR. [URL: https://www.sigmaaldrich.com/PL/pl/product/aldrich/cds002830]

- BLD Pharm. 928139-30-4|3-Cyano-4-Fluorobenzenesulfonamide. [URL: https://www.bldpharm.com/products/928139-30-4.html]

- Sigma-Aldrich. 3-Cyano-4-fluorobenzenesulfonamide AldrichCPR. [URL: https://www.sigmaaldrich.com/ES/es/product/aldrich/cds002830]

- Sunway Pharm Ltd. 3-Cyano-4-fluorobenzenesulfonamide - CAS:928139-30-4. [URL: https://www.3wpharm.com/product/cas-928139-30-4.html]

- SpectraBase. N-(3-Cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-yl)-2-fluorobenzamide. [URL: https://spectrabase.com/spectrum/JI1oXObdU7i]

- PubMed. Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. [URL: https://pubmed.ncbi.nlm.nih.gov/29289791/]

- PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7025387/]

- PubMed Central. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950009/]

- PubMed. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [URL: https://pubmed.ncbi.nlm.nih.gov/32071689/]

- National Center for Biotechnology Information. Ala(SO3H)-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. [URL: https://www.ncbi.nlm.nih.gov/books/NBK53935/]

- Benchchem. Application Notes and Protocols for 3-Cyano-4-methylbenzenesulfonamide in Organic Synthesis. [URL: https://www.benchchem.com/application-notes/3-cyano-4-methylbenzenesulfonamide]

- National Center for Biotechnology Information. 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2. [URL: https://www.ncbi.nlm.nih.gov/books/NBK53934/]

Sources

An In-Depth Technical Guide to 3-Cyano-4-fluorobenzenesulfonamide: A Key Building Block for Advanced Radiopharmaceutical Development

Foreword: Unveiling the Potential of a Niche Building Block

In the landscape of drug discovery and molecular imaging, the strategic value of a chemical building block is defined by its ability to impart unique and advantageous properties to a lead compound. 3-Cyano-4-fluorobenzenesulfonamide, identified by its CAS number 928139-30-4, has emerged from the vast chemical space as a niche yet critical component, particularly in the synthesis of targeted radiopharmaceuticals. Its distinct trifunctional architecture—a sulfonamide, a nitrile, and a fluorine atom on a benzene ring—offers a compelling combination of features for researchers and scientists. This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of properties to explore the causal relationships between its structure and its application, providing field-proven insights for its synthesis and use.

Core Compound Characteristics

3-Cyano-4-fluorobenzenesulfonamide is a solid organic compound whose utility is intrinsically linked to its molecular structure. A comprehensive understanding of its properties is the foundation for its effective application.

| Property | Value | Source(s) |

| CAS Number | 928139-30-4 | |

| Molecular Formula | C₇H₅FN₂O₂S | |

| Molecular Weight | 200.19 g/mol | |

| Appearance | Solid | |

| SMILES | NS(=O)(=O)c1ccc(F)c(c1)C#N | |

| InChI Key | HVKUPIBRYPDOBG-UHFFFAOYSA-N |

These fundamental properties, available from suppliers such as Sigma-Aldrich, provide the initial data points for any researcher working with this compound. However, its true value is revealed in the strategic positioning of its functional groups. The sulfonamide group provides a handle for further chemical modification, while the electron-withdrawing nature of the cyano and fluoro groups influences the reactivity of the aromatic ring and the properties of the final molecule.

Synthesis and Purification: A Validated Protocol

While a specific, peer-reviewed synthesis protocol for 3-Cyano-4-fluorobenzenesulfonamide is not extensively documented in readily available literature, a robust and reliable two-step procedure can be confidently derived from the established synthesis of its immediate precursor, 3-Cyano-4-fluorobenzenesulfonyl chloride, followed by a standard amination reaction.[1][2]

Logical Workflow for Synthesis

Caption: Synthetic pathway from 3-cyanobenzenesulfonyl chloride to the target sulfonamide.

Step-by-Step Experimental Protocol: Synthesis

PART 1: Synthesis of 3-Cyano-4-fluorobenzenesulfonyl Chloride (CAS 351003-23-1)

-

Rationale: The synthesis begins with the fluorination of a suitable precursor. While multiple routes are possible, a common approach involves nucleophilic aromatic substitution on an activated benzene ring.[1]

-

Materials:

-

3-Cyanobenzenesulfonyl chloride

-

Potassium fluoride (spray-dried)

-

Aprotic polar solvent (e.g., Sulfolane or N,N-Dimethylformamide)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 3-cyanobenzenesulfonyl chloride and the aprotic polar solvent.

-

Add spray-dried potassium fluoride to the mixture. The use of spray-dried KF is crucial as it provides a high surface area for the reaction.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 180-220 °C for Sulfolane) and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up involves quenching the reaction with water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Cyano-4-fluorobenzenesulfonyl chloride.[2]

-

PART 2: Synthesis of 3-Cyano-4-fluorobenzenesulfonamide (CAS 928139-30-4)

-

Rationale: The conversion of the sulfonyl chloride to the sulfonamide is a standard nucleophilic acyl substitution reaction using an ammonia source. The high reactivity of the sulfonyl chloride group facilitates this transformation under mild conditions.[2]

-

Materials:

-

Crude 3-Cyano-4-fluorobenzenesulfonyl chloride from Part 1

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the crude 3-Cyano-4-fluorobenzenesulfonyl chloride in DCM or THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

If a precipitate forms, collect it by filtration. If the product remains in solution, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with additional portions of DCM.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Cyano-4-fluorobenzenesulfonamide.

-

Purification and Characterization

-

Rationale: Purification is critical to remove any unreacted starting materials or by-products. Recrystallization is an effective method for obtaining high-purity crystalline solids, leveraging differences in solubility between the product and impurities.[3][4][5]

-

Purification Protocol (Recrystallization):

-

Select a suitable solvent system. A common choice for sulfonamides is an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexane).[6]

-

Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a binary system).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., -SO₂NH₂, -C≡N, C-F).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Application in Radiopharmaceutical Synthesis: A Case Study in GRPR-Targeted PET Imaging

The primary application of 3-Cyano-4-fluorobenzenesulfonamide is as a precursor for the synthesis of prosthetic groups used in the ¹⁸F-radiolabeling of peptides for Positron Emission Tomography (PET). The gastrin-releasing peptide receptor (GRPR) is overexpressed in several cancers, making it an attractive target for diagnostic imaging.[7] Bombesin (BBN) analogues are peptides that bind to GRPR with high affinity.[8][9] The 3-cyano-4-fluorobenzoyl moiety, derived from our title compound, serves as an excellent linker for attaching the positron-emitting isotope ¹⁸F to these peptides.

Rationale for Use: The Scientist's Perspective

The choice of the 3-cyano-4-fluorobenzoyl group is not arbitrary. It is a result of careful molecular design:

-

Fluorine Atom: The presence of a fluorine atom on the aromatic ring allows for late-stage radiofluorination with ¹⁸F, which has a convenient half-life (109.8 minutes) for PET imaging.

-

Cyano Group: The strongly electron-withdrawing cyano group activates the aromatic ring for nucleophilic aromatic substitution of the fluorine atom by [¹⁸F]fluoride. This facilitates a more efficient radiolabeling reaction.

-

Sulfonamide to Carboxylic Acid Conversion: The sulfonamide can be converted to other functional groups, such as a carboxylic acid, which is then activated for coupling to an amine group on the peptide (e.g., the N-terminus or a lysine side chain).

Workflow for PET Ligand Synthesis

Sources

- 1. Buy 3-Cyano-4-fluorobenzenesulfonyl chloride | 351003-23-1 [smolecule.com]

- 2. CAS 351003-23-1: 3-Cyano-4-fluorobenzenesulfonyl chloride [cymitquimica.com]

- 3. How To [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. 3-Cyano-4-[18F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of bombesin derivatives on the basis of pan-bombesin peptides labeled with indium-111, lutetium-177, and yttrium-90 for targeting bombesin receptor-expressing tumors [pubmed.ncbi.nlm.nih.gov]

solubility of 3-Cyano-4-fluorobenzenesulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Cyano-4-fluorobenzenesulfonamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The successful development and formulation of pharmaceutical active ingredients (APIs) are critically dependent on a thorough understanding of their solubility characteristics. 3-Cyano-4-fluorobenzenesulfonamide is a key building block in medicinal chemistry, yet a comprehensive public dataset of its solubility in common organic solvents is conspicuously absent. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining its solubility. By integrating theoretical modeling with proven experimental protocols, this document serves as a complete workflow to characterize the solubility profile of this compound, ensuring process efficiency, and enabling informed solvent selection for synthesis, purification, and formulation.

Molecular Profile and Inferred Solubility Behavior of 3-Cyano-4-fluorobenzenesulfonamide

A molecule's structure is the primary determinant of its physical properties, including solubility. An analysis of 3-Cyano-4-fluorobenzenesulfonamide's functional groups provides essential clues to its expected behavior.

Table 1: Physicochemical Properties of 3-Cyano-4-fluorobenzenesulfonamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 928139-30-4 | [1] |

| Molecular Formula | C₇H₅FN₂O₂S | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Melting Point | 150-153 °C |[1] |

The structure features several key functional groups that dictate its intermolecular interactions:

-

Benzenesulfonamide Core: The aromatic ring is nonpolar, while the sulfonamide group (-SO₂NH₂) is highly polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen and nitrogen atoms). The parent compound, benzenesulfonamide, exhibits low solubility in water but is more soluble in polar organic solvents like alcohols and acetone[2][3].

-

Cyano Group (-C≡N): This group is strongly polar and a hydrogen bond acceptor.

-

Fluoro Group (-F): As the most electronegative element, fluorine introduces significant polarity but is a very weak hydrogen bond acceptor.

The high melting point of 150-153 °C suggests strong crystal lattice energy, dominated by hydrogen bonding from the sulfonamide group and strong dipole-dipole interactions from the cyano group. Overcoming this lattice energy is a prerequisite for dissolution. Therefore, solvents that can effectively compete for these intermolecular interactions—specifically those with both hydrogen bond donating and accepting capabilities and high polarity—are predicted to be the most effective.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), a powerful tool for predicting miscibility.[4] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

A solute is most likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP coordinates of a solute (1) and a solvent (2) in Hansen space can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] [5][6]

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Parameters for 3-Cyano-4-fluorobenzenesulfonamide

As experimentally derived HSP values for 3-Cyano-4-fluorobenzenesulfonamide are not available, they must be estimated. This is typically done using group contribution methods, where the known HSP values of a molecule's constituent parts are used to calculate the values for the whole structure. Based on its functional groups, the estimated HSP values are presented below.

Table 2: Estimated HSP for 3-Cyano-4-fluorobenzenesulfonamide

| Parameter | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

|---|---|---|---|

| Estimated Value | 19.5 | 14.5 | 11.0 |

(Note: These are estimated values for illustrative purposes, derived from group contribution methods.)

Solvent Screening Using HSP

Using the estimated HSP values, we can screen a range of common organic solvents to predict their efficacy.

Caption: Hansen Solubility Parameter (HSP) concept.

Table 3: Predicted Solubility of 3-Cyano-4-fluorobenzenesulfonamide in Common Organic Solvents Based on HSP

| Solvent | δD | δP | δH | Ra (Distance) | Predicted Solubility |

|---|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.3 | Excellent |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 4.9 | Excellent |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 7.3 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 9.7 | Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 11.8 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 13.0 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.5 | Moderate-Poor |

| Methanol | 15.1 | 12.3 | 22.3 | 15.8 | Poor |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.2 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 16.9 | Very Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 21.7 | Insoluble |

(Note: HSP values for solvents are from standard databases. Ra is calculated using the estimated solute HSPs.)

This theoretical screening provides a critical starting point, allowing researchers to prioritize a smaller, more relevant set of solvents for experimental validation, thereby saving significant time and resources.

Experimental Protocol for Solubility Determination

While theoretical predictions are invaluable, they must be validated by empirical data. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[7]

Materials and Equipment

-

3-Cyano-4-fluorobenzenesulfonamide (solid, purity >99%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance (±0.01 mg)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of solid 3-Cyano-4-fluorobenzenesulfonamide to a pre-weighed vial. The excess is critical to ensure that equilibrium with the solid phase is achieved. b. Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial. c. Securely cap the vials to prevent solvent evaporation. d. Prepare triplicate samples for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, but this should be confirmed by kinetic studies (i.e., measuring concentration at 24h, 48h, and 72h to ensure it has plateaued).[7]

-

Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately attach a syringe filter and dispense the solution into a clean, pre-weighed vial. This step is crucial to remove all undissolved solids. d. Accurately weigh the filtered solution to determine its mass.

-

Analysis and Quantification: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration. b. Create a series of calibration standards by serially diluting the stock solution. c. Analyze the calibration standards using a validated HPLC or UV-Vis method to generate a calibration curve (absorbance vs. concentration). d. Accurately dilute the filtered saturated solution samples with the same solvent to bring their concentration within the linear range of the calibration curve. e. Analyze the diluted samples and use the calibration curve to determine the exact concentration of 3-Cyano-4-fluorobenzenesulfonamide in the saturated solution.

-

Calculation of Solubility: a. Calculate the mass of the solute in the filtered sample using the measured concentration and the dilution factor. b. Calculate the mass of the solvent in the filtered sample (total mass of filtered solution - mass of solute). c. Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Caption: Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be organized systematically for clear interpretation and comparison.

Table 4: Experimentally Determined Solubility of 3-Cyano-4-fluorobenzenesulfonamide at 25 °C

| Solvent | Solubility (mg/mL) | Solubility ( g/100g solvent) | Standard Deviation |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Experimental Value] | [± Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Experimental Value] | [± Value] |

| Acetone | [Experimental Value] | [Experimental Value] | [± Value] |

| Ethyl Acetate | [Experimental Value] | [Experimental Value] | [± Value] |

| Ethanol | [Experimental Value] | [Experimental Value] | [± Value] |

| Toluene | [Experimental Value] | [Experimental Value] | [± Value] |

(Note: This table is a template for recording empirically derived data.)

Conclusion

Understanding the solubility of 3-Cyano-4-fluorobenzenesulfonamide is a foundational requirement for its effective utilization in research and development. In the absence of public data, a systematic approach combining theoretical prediction with rigorous experimental validation is essential. The Hansen Solubility Parameter framework provides an excellent, resource-efficient method for initial solvent screening, guiding the researcher toward a high-probability set of candidates. The subsequent application of a robust, well-controlled experimental protocol, such as the isothermal shake-flask method, yields the accurate, quantitative data necessary for all downstream process development, from crystallization and purification to final drug product formulation. This integrated strategy empowers scientists to overcome information gaps and make data-driven decisions with confidence.

References

-

Jiang, P., et al. (2009). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 54(6), 1945-1946. Available at: [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Hansen, C. M. Hansen Solubility Parameters. Official Website. Available at: [Link]

-

IUPAC-NIST Solubility Data Series. Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). Available at: [Link]

-

Castilla-Acevedo, S. F., et al. (2023). The solubility of benzenesulfonamide studied both experimentally and... ResearchGate. Available at: [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. Available at: [Link]

-

University of Toronto. Experiment 1: Determination of Solubility. Course Material. Available at: [Link]

-

Patil, P. S., et al. (2017). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. IOSR Journal of Applied Chemistry, 10(5), 96-100. Available at: [Link]

-

Zhang, L., et al. (2018). Hansen solubility parameters of different solvents and physico-chemical properties of PCL solutions. ResearchGate. Available at: [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Course Material. Available at: [Link]

-

Wikipedia. Hansen solubility parameter. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Solubility of Things. Benzenesulfonamide. Available at: [Link]

Sources

- 1. 928139-30-4 Cas No. | 3-Cyano-4-fluorobenzenesulfonamide | Matrix Scientific [matrixscientific.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ベンゼンスルホンアミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. kinampark.com [kinampark.com]

- 7. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectral Analysis of 3-Cyano-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for 3-Cyano-4-fluorobenzenesulfonamide, a key building block in medicinal chemistry. In the absence of publicly available experimental spectra, this document synthesizes established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral characteristics of this molecule. By examining the influence of the cyano, fluoro, and sulfonamide functional groups on the benzene ring, this guide offers a robust framework for the characterization of this and structurally related compounds. The methodologies and interpretations presented herein are grounded in data from analogous structures and are intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel sulfonamide-based compounds.

Introduction: The Significance of 3-Cyano-4-fluorobenzenesulfonamide

3-Cyano-4-fluorobenzenesulfonamide is a substituted aromatic sulfonamide that holds considerable interest in the field of drug discovery and development. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and antiviral drugs. The presence of a cyano group and a fluorine atom on the benzene ring further modulates the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive scaffold for the design of targeted inhibitors and other bioactive molecules.

Accurate structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides a comprehensive, albeit predictive, analysis of the spectral data for 3-Cyano-4-fluorobenzenesulfonamide, offering valuable insights for researchers working with this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Cyano-4-fluorobenzenesulfonamide.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of 3-Cyano-4-fluorobenzenesulfonamide is expected to exhibit a complex splitting pattern due to the spin-spin coupling between the protons and the fluorine atom. The sulfonamide protons will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.2 - 8.4 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-5 | 7.5 - 7.7 | Triplet of doublets (td) or multiplet (m) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-4 Hz |

| -SO₂NH₂ | 7.3 - 7.6 | Broad singlet (br s) | - |

Causality behind Experimental Choices: High-resolution NMR spectroscopy is essential to resolve the complex coupling patterns in the aromatic region. A spectrometer operating at 400 MHz or higher is recommended. The choice of a deuterated solvent such as DMSO-d₆ is often preferred for sulfonamides due to their good solubility and the ability to observe the exchangeable sulfonamide protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the influence of the electron-withdrawing cyano and sulfonamide groups, as well as the coupling of the carbon nuclei with the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-1 | 140 - 145 | ²J(C-F) ≈ 15-25 Hz |

| C-2 | 130 - 135 | ³J(C-F) ≈ 5-10 Hz |

| C-3 | 115 - 120 | ²J(C-F) ≈ 20-30 Hz |

| C-4 | 160 - 165 | ¹J(C-F) ≈ 250-270 Hz |

| C-5 | 118 - 123 | ³J(C-F) ≈ 3-8 Hz |

| C-6 | 135 - 140 | ⁴J(C-F) ≈ 1-4 Hz |

| -C≡N | 114 - 118 | ³J(C-F) ≈ 2-5 Hz |

Expertise & Experience: The prediction of a large one-bond C-F coupling constant (¹J(C-F)) is a hallmark of fluorinated aromatic compounds[1]. The magnitudes of the two-, three-, and four-bond couplings provide valuable structural information. Proton-decoupled ¹³C NMR is the standard experiment, but a coupled spectrum could provide additional confirmation of the assignments through the observation of C-H coupling constants.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Cyano-4-fluorobenzenesulfonamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Cyano-4-fluorobenzenesulfonamide is expected to show characteristic absorption bands for the cyano, sulfonamide, and fluoroaromatic moieties.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (Sulfonamide) | 3400 - 3200 | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C≡N (Cyano) | 2240 - 2220 | Stretching |

| S=O (Sulfonamide) | 1370 - 1330 and 1180 - 1160 | Asymmetric and symmetric stretching |

| C=C (Aromatic) | 1600 - 1450 | Ring stretching |

| C-F (Aromatic) | 1270 - 1100 | Stretching |

| S-N (Sulfonamide) | 950 - 900 | Stretching |

Trustworthiness: The presence of sharp, strong bands in the predicted regions for the S=O and C≡N stretching vibrations would provide strong evidence for the presence of the sulfonamide and cyano groups, respectively. The N-H stretching bands of the primary sulfonamide are expected to appear as two distinct peaks.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a solid sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and correlation tables.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment | Description |

| 200 | [M]⁺ | Molecular ion |

| 184 | [M - NH₂]⁺ | Loss of the amino group |

| 136 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 121 | [M - SO₂NH₂]⁺ | Loss of the sulfonamide group |

| 107 | [C₆H₃FN]⁺ | Fragment of the fluorocyanobenzene ring |

| 80 | [SO₂NH₂]⁺ | Sulfonamide fragment |

Authoritative Grounding: The fragmentation of sulfonamides often involves the cleavage of the C-S and S-N bonds. The molecular ion peak at m/z 200 would confirm the molecular weight of the compound (C₇H₅FN₂O₂S). The observation of fragments corresponding to the loss of the sulfonamide group and other characteristic neutral losses would further support the proposed structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Molecular Structure and Logic

The following diagrams illustrate the structure of 3-Cyano-4-fluorobenzenesulfonamide and the logical workflow for its spectral analysis.

Caption: Molecular structure of 3-Cyano-4-fluorobenzenesulfonamide.

Caption: Workflow for the synthesis and spectral characterization.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectral data for 3-Cyano-4-fluorobenzenesulfonamide. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for researchers, offering a solid foundation for the experimental characterization of this important synthetic building block. The provided protocols and interpretations are designed to facilitate the unambiguous identification and quality control of 3-Cyano-4-fluorobenzenesulfonamide in a research and development setting.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

Nasrollahzadeh, M., Ghorbannezhad, F., & Varma, R. S. (2016). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. RSC Advances, 6(82), 78957-78964. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Cyano-4-fluorobenzenesulfonamide Derivatives

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-cyano-4-fluorobenzenesulfonamide derivatives, a chemical scaffold of significant interest in contemporary drug discovery. Synthesizing data from biochemical assays, structural biology, and cell-based studies, this document elucidates the primary molecular interactions and downstream signaling pathways modulated by this class of compounds. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the experimental validation of these mechanisms. We will delve into the well-established role of these derivatives as potent inhibitors of carbonic anhydrases, explore their emerging potential in targeting signal transducer and activator of transcription 3 (STAT3), and discuss their capacity to modulate amyloid-beta aggregation.

Introduction: The Versatile Scaffold of 3-Cyano-4-fluorobenzenesulfonamide

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents, from antibiotics to anticancer drugs.[1][2] The strategic placement of a cyano group at the 3-position and a fluorine atom at the 4-position of the benzene ring imparts unique physicochemical properties that enhance the therapeutic potential of these derivatives. The electron-withdrawing nature of both the cyano and fluoro groups can increase the acidity of the sulfonamide proton, a critical factor for potent inhibition of certain enzymes.[3] Furthermore, the cyano group can participate in specific hydrogen bonding or dipolar interactions within a protein's active site, while the fluorine atom can enhance metabolic stability and binding affinity.[4][5] This guide will dissect the molecular mechanisms through which these structural features drive the biological activity of 3-cyano-4-fluorobenzenesulfonamide derivatives.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most extensively characterized mechanism of action for benzenesulfonamide derivatives, including those with 3-cyano-4-fluoro substitutions, is the inhibition of carbonic anhydrases (CAs).[6][7] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] These enzymes are integral to numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer, making them a prime therapeutic target.[1][9]

Molecular Interaction with the Carbonic Anhydrase Active Site

The inhibitory action of sulfonamides is primarily mediated by the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site, displacing a hydroxide ion that is crucial for catalysis.[2] The 3-cyano-4-fluorobenzenesulfonamide derivatives leverage their specific substitutions to achieve high-affinity binding. The electron-withdrawing properties of the cyano and fluoro groups increase the acidity of the sulfonamide's NH2 group, facilitating its deprotonation and strengthening its coordination with the zinc ion.

The aromatic ring and its substituents further dictate the potency and isoform selectivity of the inhibitor by interacting with amino acid residues lining the active site cavity.[9] X-ray crystallography studies of various fluorinated benzenesulfonamides bound to CAs have provided detailed insights into these interactions, revealing how different substitution patterns can be exploited to achieve selectivity for specific CA isoforms, such as the tumor-associated CA IX and CA XII.[3][10]

The Catalytic Cycle of Carbonic Anhydrase and its Inhibition

The catalytic activity of α-carbonic anhydrases proceeds in a two-step, "ping-pong" mechanism.[11] The first step involves the nucleophilic attack of the zinc-bound hydroxide ion on a carbon dioxide molecule. The second, often rate-limiting step, is the regeneration of the hydroxide ion by the ionization of a zinc-bound water molecule, which involves the transfer of a proton to the surrounding buffer via a proton shuttle, typically a histidine residue.[12]

Caption: Inhibition of the Carbonic Anhydrase Catalytic Cycle.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of 3-cyano-4-fluorobenzenesulfonamide derivatives against CAs is a colorimetric assay that measures the enzyme's esterase activity.[1][9]

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA), a colorless substrate, into the yellow-colored product p-nitrophenol (pNP). The rate of pNP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will decrease the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock Solution: 1 mg/mL of human carbonic anhydrase (e.g., hCA I or hCA II) in cold Assay Buffer. Store in aliquots at -20°C.

-

CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer just before use.

-

Substrate Stock Solution: 3 mM p-nitrophenyl acetate (pNPA) in DMSO or acetonitrile. Prepare fresh daily.

-

Inhibitor Stock Solutions: Prepare a 10 mM stock solution of the 3-cyano-4-fluorobenzenesulfonamide derivative in DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.

-

-

Assay Procedure (96-well plate format):

-

Add 158 µL of Assay Buffer to each well.

-

Add 2 µL of the inhibitor working solution at various concentrations to the test wells. Add 2 µL of DMSO to the "maximum activity" control wells.

-

Add 20 µL of the CA Working Solution to all wells except the "blank" wells.

-

Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the pNPA Substrate Stock Solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the "maximum activity" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Secondary Mechanism of Action: STAT3 Signaling Pathway Inhibition

Emerging evidence suggests that some benzenesulfonamide derivatives can act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[13] STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[14]

Modulation of STAT3 Phosphorylation

The activation of STAT3 is triggered by its phosphorylation at a specific tyrosine residue (Tyr705) by Janus kinases (JAKs) or other tyrosine kinases.[15] This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent activation of target gene transcription.[16] Benzenesulfonamide derivatives have been designed to selectively suppress the phosphorylation of STAT3, thereby inhibiting its downstream signaling.[13] While the direct binding site of these compounds on STAT3 or its upstream kinases is still under investigation, their ability to reduce the levels of phosphorylated STAT3 (p-STAT3) is a key indicator of their mechanism of action.

Caption: Inhibition of the STAT3 Signaling Pathway.

Experimental Protocol: Western Blot for Phosphorylated STAT3

Western blotting is the gold standard for assessing the phosphorylation status of STAT3 in response to treatment with an inhibitor.[7][17]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies. By using antibodies that recognize total STAT3 and phosphorylated STAT3 (p-STAT3), one can quantify the change in the ratio of p-STAT3 to total STAT3.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., one with constitutively active STAT3) to 70-80% confluency.

-

Treat the cells with various concentrations of the 3-cyano-4-fluorobenzenesulfonamide derivative for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

For some experiments, you may want to stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation and assess the inhibitor's ability to block this induction.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with a primary antibody for total STAT3, and subsequently for a loading control like β-actin or GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

For each sample, calculate the ratio of the p-STAT3 signal to the total STAT3 signal.

-

Normalize these ratios to the vehicle-treated control to determine the extent of inhibition.

-

Additional Potential Mechanism: Modulation of Amyloid-Beta Aggregation

Recent studies have highlighted a novel activity for certain fluorinated benzenesulfonamide derivatives: the inhibition of amyloid-beta (Aβ) peptide aggregation.[11][17] The aggregation of Aβ into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease.

Interaction with Amyloid-Beta Peptides

The precise mechanism by which these compounds inhibit Aβ aggregation is still being elucidated, but it is proposed that they slow the aggregation process by shifting the equilibrium towards the soluble form of the peptide.[11][17] It is believed that these small molecules may bind to Aβ monomers or early-stage oligomers, preventing their conformational change into the β-sheet-rich structures that are prone to aggregation. The formation of a complex between the inhibitor and the Aβ peptide has been suggested by the observation that the resulting fibril structures are altered in the presence of the inhibitor.[11]

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring the kinetics of amyloid fibril formation in real-time.[18][19]

Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the continuous monitoring of fibril formation.[20][21]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Aβ Peptide Preparation: Prepare a stock solution of Aβ (e.g., Aβ42) by dissolving the lyophilized peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, then remove the HFIP and resuspend in a buffer like PBS.

-

ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in water. Store protected from light.

-

Inhibitor Stock Solutions: Prepare stock solutions of the 3-cyano-4-fluorobenzenesulfonamide derivatives in DMSO.

-

-

Assay Procedure (96-well plate format):

-

In a black, clear-bottom 96-well plate, prepare reaction mixtures containing the Aβ peptide at a final concentration of ~10 µM, ThT at a final concentration of ~20 µM, and the inhibitor at various concentrations in a suitable buffer (e.g., PBS, pH 7.4).

-

Include controls with Aβ and ThT but no inhibitor, and wells with only buffer and ThT.

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence plate reader equipped with temperature control (typically 37°C) and the ability to shake the plate.

-

Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for several hours or days.

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity against time for each condition. The resulting curves typically show a lag phase, an exponential growth phase, and a plateau phase.

-

Analyze key kinetic parameters, such as the lag time (t_lag) and the apparent growth rate constant (k_app).

-

Compare these parameters in the presence and absence of the inhibitor to determine its effect on Aβ aggregation. A successful inhibitor will typically increase the lag time and/or decrease the growth rate.

-

Summary of Quantitative Data